4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride
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Description
4-Chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16Cl2N4 . It has an average mass of 263.167 Da and a monoisotopic mass of 262.075195 Da .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to the compound , often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives often involve nucleophilic aromatic substitution (SNAr) reactions . The highly electron-deficient character of the pyrimidine ring makes it a good candidate for such reactions .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It is soluble in DMSO, with a solubility of 2 mg/mL . It should be stored in a desiccated condition at a temperature between 2-8°C .Mechanism of Action
properties
IUPAC Name |
4-chloro-5-methyl-2-(2-methylpiperazin-1-yl)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-7-5-13-10(14-9(7)11)15-4-3-12-6-8(15)2;/h5,8,12H,3-4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIXNJMOICRVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=C(C(=N2)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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